molecular formula C15H13ClO4 B1669213 Clofop CAS No. 26129-32-8

Clofop

Cat. No.: B1669213
CAS No.: 26129-32-8
M. Wt: 292.71 g/mol
InChI Key: BSFAVVHPEZCASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Clofop involves the reaction of 4-chlorophenol with 4-bromophenol in the presence of a base to form 4-(4-chlorophenoxy)phenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Clofop undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of this compound can yield different reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, particularly at the phenoxy groups, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Clofop has been used in scientific research primarily as a model compound to study the behavior of phenoxy herbicides. Its applications include:

Comparison with Similar Compounds

Clofop is similar to other phenoxy herbicides such as haloxyfop, fenoxaprop, and quizalofop. These compounds share a common mechanism of action but differ in their chemical structures and specific applications. This compound is unique in its specific substitution pattern on the phenoxy rings, which influences its reactivity and environmental behavior .

Similar compounds include:

This compound’s uniqueness lies in its specific chemical structure, which affects its herbicidal activity and environmental persistence.

Properties

IUPAC Name

2-[4-(4-chlorophenoxy)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-10(15(17)18)19-12-6-8-14(9-7-12)20-13-4-2-11(16)3-5-13/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFAVVHPEZCASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949015
Record name Clofop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26129-32-8
Record name Clofop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26129-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofop [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026129328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenofibric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clofop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOFOP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIH4IO8Q8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clofop
Reactant of Route 2
Reactant of Route 2
Clofop
Reactant of Route 3
Reactant of Route 3
Clofop
Reactant of Route 4
Reactant of Route 4
Clofop
Reactant of Route 5
Reactant of Route 5
Clofop
Reactant of Route 6
Reactant of Route 6
Clofop
Customer
Q & A

Q1: What is the mechanism of action of clofop-isobutyl, and how does it affect susceptible plants?

A1: this compound-isobutyl is a selective herbicide belonging to the aryloxyphenoxypropionate class. It works by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible gramineous (grassy) weed and crop species. [] ACCase is a key enzyme in lipid biosynthesis, responsible for the first step in fatty acid synthesis. By blocking this enzyme, this compound-isobutyl disrupts lipid production, which is essential for cell membrane formation and overall plant growth. [] This leads to the death of the plant.

Q2: How do different plant species exhibit resistance to this compound-isobutyl?

A2: Resistance to this compound-isobutyl can be attributed to differences in metabolic detoxification mechanisms employed by various plant species. For instance, wheat (Triticum aestivum L.) demonstrates resistance to both dithis compound-methyl (structurally similar to this compound-isobutyl) and this compound-isobutyl. Conversely, oat (Avena sativa L.) displays susceptibility to dithis compound-methyl but resistance to this compound-isobutyl, while corn (Zea mays L.) is susceptible to both compounds. [] Research indicates that resistant plants, such as wheat in the case of both herbicides and oat in the case of this compound-isobutyl, effectively detoxify the compound through aryl hydroxylation. [] This process involves the addition of a hydroxyl group to the chlorine-substituted phenyl ring of the herbicide molecule, resulting in the formation of a phenolic conjugate that is readily excreted by the plant. []

Q3: What makes aryl hydroxylation a crucial mechanism for this compound-isobutyl resistance?

A3: Aryl hydroxylation is a key detoxification mechanism in plants resistant to this compound-isobutyl. Resistant species like wheat exhibit low internal concentrations of this compound-isobutyl and its metabolites, including the parent ester, the free acid (this compound), and the ester conjugate. Conversely, these plants display high levels of free or bound phenolic conjugates, the product of aryl hydroxylation. [] This pattern highlights the ability of resistant plants to rapidly metabolize this compound-isobutyl into inactive forms through aryl hydroxylation, thereby minimizing its herbicidal effects.

Q4: How does the chemical structure of this compound-isobutyl relate to its selectivity for certain grass species?

A4: Research suggests that even minor modifications to the chemical structure of aryloxyphenoxypropionate herbicides can significantly impact their weed control spectrum. [] In the case of this compound-isobutyl, its specific structure, particularly the presence of a 4-phenoxy substituent on the phenoxy ring, plays a crucial role in its selectivity. This selectivity arises from the varying ability of different grass species to metabolize the compound, primarily through aryl hydroxylation. For instance, oat, while capable of hydroxylating the 4-chloro-substituted moiety present in this compound, exhibits limited ability to hydroxylate the 2,4-dichloro-substituted moiety found in dithis compound-methyl. [] This difference in enzymatic affinity for the two closely related herbicides explains why oat is susceptible to dithis compound-methyl but resistant to this compound-isobutyl.

Q5: Beyond weed control in cereals, are there other applications of this compound-isobutyl or related compounds?

A5: While this compound-isobutyl is primarily known for its herbicidal activity, research exploring CuI-catalyzed O-arylation reactions highlights the potential for synthesizing related compounds like 1-chloro-4-(4-methoxyphenoxy)benzene, a precursor to this compound. [] This suggests possible applications in organic synthesis and potentially other areas beyond its traditional use as a herbicide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.